molecular formula C8H15Cl2N2OP B13477463 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride

1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride

Katalognummer: B13477463
Molekulargewicht: 257.09 g/mol
InChI-Schlüssel: MJMMNNPSAXIWML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N2OP. It is known for its unique structure, which includes a dimethylphosphoryl group attached to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride typically involves the reaction of pyridine derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated pyridine derivatives and amine compounds .

Wissenschaftliche Forschungsanwendungen

1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H15Cl2N2OP

Molekulargewicht

257.09 g/mol

IUPAC-Name

(2-dimethylphosphorylpyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-5-7(6-9)3-4-10-8;;/h3-5H,6,9H2,1-2H3;2*1H

InChI-Schlüssel

MJMMNNPSAXIWML-UHFFFAOYSA-N

Kanonische SMILES

CP(=O)(C)C1=NC=CC(=C1)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.